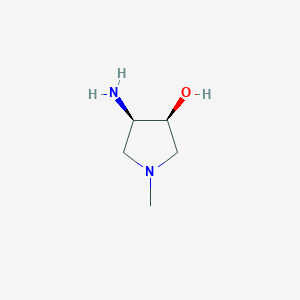
(3S,4R)-4-Amino-1-methylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-Amino-1-methylpyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-Amino-1-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which includes the use of lipase-mediated resolution protocols. This method starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions . Another method involves the high-stereoselectivity preparation of (3S,4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate, which can be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired enantiomeric excess and chemical purity.
Chemical Reactions Analysis
Types of Reactions: (3S,4R)-4-Amino-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can lead to various substituted pyrrolidines with different functional groups.
Scientific Research Applications
(3S,4R)-4-Amino-1-methylpyrrolidin-3-ol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand for studying enzyme-substrate interactions and as a precursor for the synthesis of biologically active compounds. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. In industry, it is used in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of (3S,4R)-4-Amino-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. For example, it can inhibit certain enzymes by forming tight-binding adducts in their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
(3S,4R)-4-Amino-1-methylpyrrolidin-3-ol can be compared with other similar compounds, such as (3R,4S)-3-methoxy-4-methylaminopyrrolidine and (3S,4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate. These compounds share similar structural features but differ in their functional groups and stereochemistry. The unique combination of an amino group and a hydroxyl group in this compound contributes to its distinct chemical reactivity and biological activity .
List of Similar Compounds
- (3R,4S)-3-methoxy-4-methylaminopyrrolidine
- (3S,4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate
- Pyrrolopyrazine derivatives
- Pyrrolidine alkaloids
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3S,4R)-4-amino-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C5H12N2O/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3,6H2,1H3/t4-,5+/m1/s1 |
InChI Key |
CIQOTANLSZEILP-UHNVWZDZSA-N |
Isomeric SMILES |
CN1C[C@H]([C@H](C1)O)N |
Canonical SMILES |
CN1CC(C(C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















